molecular formula C19H23ClO B14398774 6-Octylnaphthalene-2-carbonyl chloride CAS No. 88308-36-5

6-Octylnaphthalene-2-carbonyl chloride

Cat. No.: B14398774
CAS No.: 88308-36-5
M. Wt: 302.8 g/mol
InChI Key: XUZTWKTZXRXNBD-UHFFFAOYSA-N
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Description

Significance of Acyl Halides as Reactive Intermediates

Acyl halides, and particularly acyl chlorides, are derivatives of carboxylic acids where the hydroxyl group is replaced by a halogen. This substitution dramatically increases the electrophilicity of the carbonyl carbon, rendering acyl halides as highly reactive intermediates in organic synthesis. researchgate.net They readily undergo nucleophilic acyl substitution reactions with a wide range of nucleophiles, including water, alcohols, amines, and carbanions, to form carboxylic acids, esters, amides, and ketones, respectively. bohrium.comresearchgate.net This high reactivity makes them indispensable tools for introducing acyl groups into molecules, a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and polymers. researchgate.net The conversion of a relatively unreactive carboxylic acid into a highly reactive acyl chloride is a common strategy to facilitate otherwise difficult transformations. researchgate.net

Role of Naphthalene (B1677914) Derivatives in Contemporary Chemical Research

Naphthalene, a bicyclic aromatic hydrocarbon, and its derivatives are of significant interest in various fields of chemical research. The extended π-conjugated system of the naphthalene ring imparts unique photophysical and electronic properties, making its derivatives valuable in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.govmdpi.com Furthermore, the naphthalene scaffold is a common motif in many biologically active compounds, and its derivatives have shown a wide range of therapeutic activities. acs.org The ability to functionalize the naphthalene ring at various positions allows for the fine-tuning of its properties, leading to the creation of tailored molecules for specific applications in medicinal chemistry and materials science. mdpi.comenergyfrontier.us

Overview of Research Trajectories for Functionalized Aromatic Acyl Chlorides

Research into functionalized aromatic acyl chlorides is driven by the need for novel building blocks with specific properties. The reactivity of the acyl chloride group combined with the diverse functionalities that can be incorporated into the aromatic ring opens up a vast chemical space for exploration. Current research often focuses on synthesizing complex aromatic acyl chlorides that can serve as precursors to advanced materials with tailored electronic, optical, or biological properties. For instance, the introduction of long alkyl chains can influence the solubility and morphology of naphthalene-based materials, which is crucial for their application in electronic devices. researchgate.net The development of efficient and selective methods for the synthesis of these functionalized acyl chlorides is a key area of investigation, with a focus on achieving high yields and tolerating a wide range of functional groups. orgsyn.orgbiosynth.com

Due to the lack of specific experimental data for 6-Octylnaphthalene-2-carbonyl chloride in publicly accessible literature, the following sections will discuss the projected properties and research avenues based on the well-established chemistry of its constituent functional groups.

Projected Physicochemical Properties of this compound

PropertyEstimated Value/Characteristic
Molecular Formula C19H21ClO
Molecular Weight 300.82 g/mol
Appearance Likely a solid or high-boiling liquid at room temperature
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, THF, toluene) and insoluble in water.
Melting Point Lower than 2-naphthoyl chloride (50-52 °C) due to the flexible octyl chain disrupting crystal packing.
Boiling Point Significantly higher than 2-naphthoyl chloride (160-162 °C at 11 mmHg) due to the increased molecular weight.

Note: The data in this table is estimated based on the properties of analogous compounds and general chemical principles, as specific experimental data for this compound is not found in the cited sources.

Potential Synthetic Routes

The synthesis of this compound would likely start from a readily available naphthalene derivative. A plausible synthetic route could involve the Friedel-Crafts acylation of 2-octylnaphthalene to introduce a carboxylic acid group at the 6-position, followed by chlorination. Alternatively, a multi-step synthesis starting from a pre-functionalized naphthalene core is also a viable approach. The final step would typically involve the reaction of the corresponding carboxylic acid, 6-octylnaphthalene-2-carboxylic acid, with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). researchgate.net

Anticipated Research Applications

The unique combination of a reactive acyl chloride, a photophysically active naphthalene core, and a long, solubilizing alkyl chain suggests that this compound could be a valuable intermediate in several areas of research:

Materials Science : The octyl group would enhance the solubility of the naphthalene core in organic solvents, facilitating its incorporation into polymers or its use in solution-processable organic electronics. The acyl chloride handle allows for its covalent attachment to other molecules or polymer backbones to create novel materials with tailored properties. nih.gov

Organic Synthesis : As a functionalized acyl chloride, it can be used to synthesize a variety of complex organic molecules. The naphthalene moiety can act as a fluorescent reporter or an integral part of a larger, biologically active scaffold.

Supramolecular Chemistry : The naphthalene unit can participate in π-π stacking interactions, and the long alkyl chain can form van der Waals interactions, potentially leading to the formation of self-assembled structures with interesting properties. scirp.org

While direct experimental data on this compound is scarce, a thorough understanding of the chemistry of acyl chlorides and naphthalene derivatives allows for a confident projection of its properties and potential. This compound represents a potentially valuable building block for the synthesis of novel materials and complex organic molecules. The strategic placement of the octyl group and the acyl chloride on the naphthalene scaffold provides a versatile platform for creating functional molecules with applications spanning from organic electronics to medicinal chemistry. Further research into the synthesis and characterization of this and related compounds is warranted to fully unlock their potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88308-36-5

Molecular Formula

C19H23ClO

Molecular Weight

302.8 g/mol

IUPAC Name

6-octylnaphthalene-2-carbonyl chloride

InChI

InChI=1S/C19H23ClO/c1-2-3-4-5-6-7-8-15-9-10-17-14-18(19(20)21)12-11-16(17)13-15/h9-14H,2-8H2,1H3

InChI Key

XUZTWKTZXRXNBD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC2=C(C=C1)C=C(C=C2)C(=O)Cl

Origin of Product

United States

Reactivity and Transformational Chemistry of 6 Octylnaphthalene 2 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

The carbonyl chloride moiety of 6-Octylnaphthalene-2-carbonyl chloride is highly susceptible to attack by nucleophiles, leading to the substitution of the chlorine atom. This class of reactions is fundamental to the elaboration of this scaffold into a diverse array of derivatives.

Amidation Reactions for Novel Naphthalene-Based Amides

The reaction of this compound with primary or secondary amines provides a direct route to the corresponding N-substituted 6-octylnaphthalene-2-carboxamides. This transformation is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. While specific studies on the amidation of this compound are not extensively documented, the synthesis of analogous naphthalene-2-carboxamides is well-established. For instance, the condensation of 6-methoxynaphthalene-2-carboxylic acid with various amines using coupling agents like DCC (dicyclohexylcarbodiimide) highlights the feasibility of forming the amide bond in this class of compounds. This suggests that the direct acylation of amines with the more reactive this compound would proceed efficiently.

The general reaction scheme involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of the chloride ion. The presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), is crucial for scavenging the HCl generated, thus driving the reaction to completion.

Table 1: Representative Amidation Reactions of Naphthalene (B1677914) Acyl Chlorides No specific data was found for this compound. The following table is based on analogous reactions of other naphthalene carbonyl chlorides.

AmineBaseSolventProduct
AnilinePyridineDichloromethaneN-phenyl-6-octylnaphthalene-2-carboxamide
DiethylamineTriethylamineTetrahydrofuranN,N-diethyl-6-octylnaphthalene-2-carboxamide
4-MethylpiperidineTriethylamineDichloromethane(4-Methylpiperidin-1-yl)(6-octylnaphthalen-2-yl)methanone

Esterification Protocols for Functionalized Esters

Esterification of this compound with a variety of alcohols and phenols yields functionalized 6-octylnaphthalene-2-carboxylates. This reaction is a cornerstone in the synthesis of liquid crystals and other advanced materials where the rigid naphthalene core and the flexible octyl chain can induce desired mesophase properties. A notable example is the synthesis of (+)-4'-(2"-methylbutyloxy)phenyl-6-octylnaphthalene-2-carboxylic acid ester, a compound with applications in liquid crystal compositions. chemguideforcie.co.uk

The reaction typically proceeds under mild conditions, often in the presence of a base like pyridine, which acts as a catalyst and an acid scavenger. The choice of alcohol can range from simple alkyl alcohols to more complex, functionalized phenols, allowing for the introduction of a wide range of properties into the final molecule.

Table 2: Examples of Esterification Reactions with this compound and its Analogs

Alcohol/PhenolBaseSolventProductReference
(+)-2-MethylbutanolPyridineToluene (B28343)(+)-2-Methylbutyl 6-octylnaphthalene-2-carboxylate chemguideforcie.co.uk
4-(Decyloxy)phenolPyridineToluene4-(Decyloxy)phenyl 6-octylnaphthalene-2-carboxylate chemguideforcie.co.uk
EthanolPyridineDichloromethaneEthyl 6-octylnaphthalene-2-carboxylate-

Synthesis of Naphthalene-Containing Ketones via Friedel-Crafts Acylation

The Friedel-Crafts acylation of aromatic compounds using this compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), leads to the formation of diaryl ketones. This electrophilic aromatic substitution reaction introduces the 6-octylnaphthalen-2-oyl group onto another aromatic ring.

Table 3: Hypothetical Friedel-Crafts Acylation Reactions Based on general principles of Friedel-Crafts reactions.

Aromatic SubstrateLewis AcidSolventExpected Major Product
BenzeneAlCl₃Carbon disulfide(6-Octylnaphthalen-2-yl)(phenyl)methanone
TolueneAlCl₃Nitrobenzene(4-Methylphenyl)(6-octylnaphthalen-2-yl)methanone
AnisoleAlCl₃Dichloromethane(4-Methoxyphenyl)(6-octylnaphthalen-2-yl)methanone

Formation of Anhydrides and Thioesters

This compound can react with carboxylates to form mixed anhydrides. These mixed anhydrides are themselves reactive acylating agents and can be used in subsequent synthetic steps. The reaction is typically carried out by treating the acyl chloride with a salt of a carboxylic acid.

Similarly, the reaction of this compound with thiols or their corresponding thiolates leads to the formation of thioesters. Thioesters are important intermediates in organic synthesis and are also found in various biologically active molecules. The synthesis is analogous to esterification, with the sulfur nucleophile attacking the carbonyl carbon.

Advanced Organic Transformations Involving the Carbonyl Chloride Moiety

Beyond standard nucleophilic acyl substitution, the carbonyl chloride group of this compound can participate in a range of more complex, often metal-catalyzed, transformations.

Cross-Coupling Reactions Utilizing Acyl Chlorides

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Acyl chlorides, including this compound, can serve as electrophilic partners in these reactions. For instance, in a palladium-catalyzed process, 2-naphthoyl chloride has been shown to react with unsaturated hydrocarbons in a carbochlorocarbonylation reaction. nih.gov This suggests the potential for this compound to undergo similar transformations.

These reactions often involve an oxidative addition of the acyl chloride to a low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)), followed by subsequent steps such as transmetalation with an organometallic reagent and reductive elimination to form the final product. The specific type of cross-coupling reaction (e.g., Suzuki, Sonogashira, Heck) will depend on the reaction partner and the catalytic system employed. While specific examples for this compound are scarce, the general reactivity of acyl chlorides in these transformations is well-documented.

Table 4: Potential Cross-Coupling Reactions of this compound Based on analogous reactions of other acyl chlorides.

Coupling PartnerCatalyst SystemReaction TypePotential Product
Phenylboronic acidPd(PPh₃)₄ / BaseSuzuki-type(6-Octylnaphthalen-2-yl)(phenyl)methanone
PhenylacetylenePd(PPh₃)₂Cl₂ / CuI / BaseSonogashira-type1-Phenyl-3-(6-octylnaphthalen-2-yl)prop-2-yn-1-one
StyrenePd(OAc)₂ / Ligand / BaseHeck-type1-(6-Octylnaphthalen-2-yl)-3-phenylprop-2-en-1-one

Reduction Pathways to Aldehydes and Alcohols

The conversion of the carbonyl group in this compound to an aldehyde or a primary alcohol is a fundamental transformation in organic synthesis. wikipedia.org The choice of reducing agent and reaction conditions determines the extent of the reduction.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), typically reduce the acyl chloride all the way to the corresponding primary alcohol, 6-octylnaphthalene-2-methanol. orgoreview.comchemistrysteps.com The reaction proceeds through an aldehyde intermediate which is immediately further reduced. chemistrysteps.com

To isolate the aldehyde, 6-octylnaphthalene-2-carbaldehyde, a less reactive or sterically hindered reducing agent is required. orgoreview.comchemistrysteps.com Lithium tri-tert-butoxyaluminum hydride [LiAl(OtBu)₃H] is a milder reducing agent that reacts more rapidly with acid chlorides than with aldehydes, allowing for the isolation of the aldehyde. orgoreview.com Another effective reagent for this partial reduction is diisobutylaluminium hydride (DIBAL-H), especially when used at low temperatures with a single equivalent. wikipedia.org

The Rosenmund reduction offers a catalytic hydrogenation approach to convert acyl chlorides to aldehydes. wikipedia.orgchemistrysteps.com This method involves bubbling hydrogen gas through a solution containing the acyl chloride and a poisoned palladium catalyst, such as palladium on barium sulfate. wikipedia.org The "poisoning" of the catalyst is crucial to prevent the over-reduction of the aldehyde to the alcohol. chemistrysteps.com

Table 1: Reduction Reactions of this compound

Starting MaterialReagentProduct
This compoundLithium aluminum hydride (LiAlH₄)6-Octylnaphthalene-2-methanol
This compoundLithium tri-tert-butoxyaluminum hydride [LiAl(OtBu)₃H]6-Octylnaphthalene-2-carbaldehyde
This compoundDiisobutylaluminium hydride (DIBAL-H)6-Octylnaphthalene-2-carbaldehyde
This compoundH₂, Pd/BaSO₄ (Rosenmund reduction)6-Octylnaphthalene-2-carbaldehyde

Polymerization and Oligomerization Reactions

The bifunctional nature of naphthalene-based monomers can be exploited in polymerization reactions. While this compound itself is a monofunctional monomer in the context of typical step-growth polymerization, it can be used to end-cap polymer chains or, if modified to possess a second reactive group, can act as a difunctional monomer. For the purposes of this discussion, we will consider its potential reactions with difunctional comonomers.

Step-Growth Polymerization with this compound as a Monomer

Step-growth polymerization involves the reaction of monomers with two or more functional groups to form dimers, trimers, and eventually long polymer chains. uomustansiriyah.edu.iqlibretexts.org In this process, the molecular weight of the polymer builds up slowly. uomustansiriyah.edu.iq A high molecular weight polymer is typically only achieved at a very high extent of reaction. uomustansiriyah.edu.iq

If this compound were to react with a difunctional monomer, such as a diol or a diamine, it would lead to the formation of a dimer. To achieve a high molecular weight polymer, a difunctional naphthalene-based monomer would be required, for instance, a naphthalene dicarbonyl chloride. However, this compound can participate in reactions that cap the ends of polymer chains, thereby controlling the molecular weight.

Formation of Naphthalene-Based Poly(amides) and Poly(esters)

Naphthalene-containing polymers are of interest due to their potential for enhanced thermal and mechanical properties. researchgate.net The synthesis of naphthalene-based polyamides and polyesters can be achieved through the reaction of a naphthalene-based dicarbonyl chloride with diamines or diols, respectively.

For instance, a hypothetical naphthalene dicarbonyl chloride could react with a diamine, such as hexamethylenediamine, in a condensation reaction to form a polyamide, with the elimination of hydrogen chloride. uomustansiriyah.edu.iq Similarly, reaction with a diol, like ethylene (B1197577) glycol, would yield a polyester. libretexts.org The incorporation of the rigid naphthalene unit into the polymer backbone can be expected to increase the glass transition temperature and enhance the thermal stability of the resulting polymer.

Table 2: Hypothetical Naphthalene-Based Step-Growth Polymerization

Naphthalene MonomerComonomerPolymer Type
Naphthalene dicarbonyl chlorideDiamine (e.g., Hexamethylenediamine)Polyamide
Naphthalene dicarbonyl chlorideDiol (e.g., Ethylene glycol)Polyester

Control of Polymer Architecture and Chain Length

The control of polymer architecture, including aspects like linearity, branching, and the formation of star or comb-like structures, is crucial for tailoring the properties of the final material. digitellinc.com In step-growth polymerization, the stoichiometry of the monomers is a key factor in controlling the chain length. An excess of one monomer will lead to a lower molecular weight polymer with end groups of the excess monomer.

The use of a monofunctional monomer, such as this compound, can be a deliberate strategy to control the molecular weight of a polymer. By adding a controlled amount of this "chain stopper" to a polymerization reaction between two difunctional monomers, the growth of the polymer chains is terminated once they react with the monofunctional unit. This allows for the precise control of the average chain length and, consequently, the physical properties of the polymer, such as its viscosity and solubility. digitellinc.com

Mechanistic Investigations of 6 Octylnaphthalene 2 Carbonyl Chloride Reactivity

Elucidation of Nucleophilic Acyl Substitution Mechanisms

The primary reaction pathway for 6-Octylnaphthalene-2-carbonyl chloride involves nucleophilic acyl substitution, where a nucleophile replaces the chloride ion. masterorganicchemistry.combyjus.com This process is fundamental to the synthesis of a variety of derivatives from this acyl chloride.

Tetrahedral Intermediate Formation and Decomposition

The cornerstone of the nucleophilic acyl substitution mechanism is the formation of a transient tetrahedral intermediate. wikipedia.org When a nucleophile attacks the electrophilic carbonyl carbon of the 6-octylnaphthalene-2-carbonyl group, the pi bond of the carbonyl breaks, and the carbon atom rehybridizes from sp² to sp³. libretexts.org This results in a short-lived intermediate with a tetrahedral geometry and a negative charge on the oxygen atom. wikipedia.org

Theoretical studies on simpler acyl chlorides, such as acetyl chloride, support the existence of this tetrahedral intermediate, although its stability and the precise reaction pathway can be influenced by the solvent and the nature of the nucleophile. nih.gov For instance, in some cases, a concerted SN2-like mechanism might compete with the stepwise addition-elimination pathway, though the latter is generally considered the predominant mechanism for most nucleophilic acyl substitutions. nih.gov

Influence of Steric and Electronic Factors on Reaction Pathways

The reactivity of this compound is significantly influenced by both steric and electronic factors originating from its unique molecular structure.

Electronic Factors: The carbonyl group is inherently polarized, with the carbon atom bearing a partial positive charge and the oxygen a partial negative charge. The naphthalene (B1677914) ring, being an aromatic system, can donate electron density to the carbonyl group through resonance, which can slightly reduce the electrophilicity of the carbonyl carbon. However, the electronegative chlorine atom strongly withdraws electron density via an inductive effect, which significantly increases the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack. libretexts.org This inductive withdrawal is generally the dominant electronic effect in acyl chlorides, rendering them highly reactive among carboxylic acid derivatives. libretexts.org

Steric Factors: The bulky 6-octylnaphthalene group introduces considerable steric hindrance around the carbonyl center. This steric bulk can impede the approach of the nucleophile to the carbonyl carbon. The octyl chain, being flexible, can adopt various conformations that may further shield the reaction site. This steric hindrance can decrease the rate of reaction compared to a less hindered acyl chloride like benzoyl chloride. The larger the nucleophile, the more pronounced the steric hindrance effect will be on the reaction rate.

FactorInfluence on ReactivityRationale
Electronic
Inductive Effect of ChlorineIncreases ReactivityThe high electronegativity of chlorine enhances the electrophilicity of the carbonyl carbon. libretexts.org
Resonance with Naphthalene RingDecreases ReactivityElectron donation from the aromatic ring can slightly stabilize the carbonyl group.
Steric
6-Octylnaphthalene GroupDecreases ReactivityThe bulky substituent hinders the approach of the nucleophile to the carbonyl carbon.

Kinetic and Thermodynamic Studies of Key Transformations

Reaction Rate Determination and Activation Energy Profiling

The rate of nucleophilic acyl substitution reactions involving this compound would be dependent on the concentration of both the acyl chloride and the nucleophile, typically following second-order kinetics. The rate law can be expressed as:

Rate = k[this compound][Nucleophile]

The rate constant, k, is influenced by temperature, solvent, and the intrinsic reactivity of the nucleophile. The activation energy (Ea) for the reaction is expected to be relatively low due to the high reactivity of the acyl chloride functional group. The reaction profile would show a two-step process with the formation of the tetrahedral intermediate as a transition state or a high-energy intermediate. The first step, the nucleophilic attack, is generally the rate-determining step. libretexts.org

A comparative study on benzoyl chloride and thiobenzoyl chloride showed that the reaction of benzoyl chloride with methanol (B129727) is significantly faster, indicating a lower activation energy for the carbonyl compound. nih.gov This suggests that the activation energy for the reaction of this compound would also be characteristic of a highly reactive acyl chloride.

ParameterExpected Characteristics for this compound Reactions
Reaction Order Typically second-order overall (first-order in each reactant).
Rate Constant (k) Expected to be large, reflecting high reactivity.
Activation Energy (Ea) Expected to be relatively low.
Rate-Determining Step Nucleophilic attack and formation of the tetrahedral intermediate. libretexts.org

Equilibrium Analysis in Reversible Reactions

Most nucleophilic acyl substitution reactions of acyl chlorides are effectively irreversible, especially with strong nucleophiles. The high energy of the starting acyl chloride and the stability of the resulting chloride ion in solution drive the reaction to completion. However, if the incoming nucleophile is also a good leaving group, a degree of reversibility might be observed.

The position of the equilibrium is determined by the relative stability of the reactants and products. In the case of this compound reacting with a nucleophile, the equilibrium will lie far to the product side if the resulting product is significantly more stable than the acyl chloride and the nucleophile is a weaker base than the chloride ion.

Catalytic Cycle Analysis in Mediated Reactions

In some instances, the reactions of this compound can be facilitated by catalysts. For example, in Friedel-Crafts acylation reactions where this compound is used as an acylating agent, a Lewis acid catalyst such as aluminum chloride (AlCl₃) is employed.

The catalytic cycle would involve the following steps:

Activation of the Acyl Chloride: The Lewis acid coordinates to the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon. Alternatively, it can abstract the chloride to form a highly reactive acylium ion.

Nucleophilic Attack: An aromatic substrate (the nucleophile) attacks the activated acyl group.

Deprotonation and Catalyst Regeneration: A proton is lost from the aromatic ring, restoring its aromaticity, and the Lewis acid catalyst is regenerated.

In reactions with weaker nucleophiles, a base catalyst like pyridine (B92270) can be used. The pyridine would first act as a nucleophile, attacking the acyl chloride to form a highly reactive N-acylpyridinium salt. This intermediate is then more readily attacked by the primary nucleophile. The pyridine is subsequently regenerated, completing the catalytic cycle.

Catalyst TypeRole in Reaction with this compoundExample
Lewis Acid Activates the acyl chloride by coordinating to the carbonyl oxygen or abstracting the chloride.Friedel-Crafts acylation with AlCl₃.
Base Catalyst Forms a more reactive intermediate (e.g., N-acylpyridinium salt) that is more susceptible to nucleophilic attack.Esterification with an alcohol in the presence of pyridine.

Computational and Theoretical Chemistry Studies of 6 Octylnaphthalene 2 Carbonyl Chloride and Its Derivatives

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For 6-Octylnaphthalene-2-carbonyl chloride, this analysis focuses on the distribution of electrons within its molecular orbitals, the nature of its chemical bonds, and how these factors influence its reactivity.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, assigning them to specific orbitals that extend over the entire molecule. Key to understanding reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier orbitals. ucsb.edu

In this compound, the HOMO is expected to be primarily localized on the electron-rich naphthalene (B1677914) ring system, which possesses a delocalized π-electron system. samipubco.comlibretexts.org The LUMO, conversely, is anticipated to be centered on the carbonyl chloride group, specifically on the π* antibonding orbital of the C=O double bond. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally indicating higher reactivity. Computational studies on naphthalene have explored its HOMO-LUMO gap, providing a basis for understanding how substituents might alter it. samipubco.com

Electron density distribution maps, derived from computational calculations, visualize the probability of finding an electron in a particular region of the molecule. For this compound, a high electron density is found around the electronegative oxygen and chlorine atoms and within the π-system of the naphthalene core. libretexts.orgchemguide.co.uk The carbon-oxygen double bond is highly polarized, with electron density shifted towards the oxygen atom, a characteristic feature of all carbonyl compounds. libretexts.orgchemguide.co.uk

The distribution of partial charges throughout the molecule is a direct consequence of differences in electronegativity between bonded atoms. In the carbonyl chloride group, both the oxygen and chlorine atoms are significantly more electronegative than the carbon atom to which they are attached. studymind.co.ukchemistrystudent.com

This leads to a strong electron-withdrawing inductive effect from both atoms, pulling electron density away from the carbonyl carbon. fiveable.mescienceinfo.com As a result, the carbonyl carbon atom bears a substantial partial positive charge (δ+), making it highly electrophilic. libretexts.orgfiveable.mekhanacademy.org This pronounced electrophilicity is the defining feature of acyl chlorides' reactivity, rendering them susceptible to attack by a wide range of nucleophiles. chemistrystudent.comyoutube.comyoutube.comlibretexts.org The magnitude of this positive charge can be quantified using computational methods, which consistently show acyl chlorides to have one of the most electrophilic carbonyl carbons among carboxylic acid derivatives. libretexts.orgyoutube.com

Table 1: Illustrative Calculated Partial Atomic Charges for a Generic Acyl Chloride Moiety

AtomTypical Calculated Partial Charge (a.u.)
Carbonyl Carbon (C)+0.45 to +0.60
Carbonyl Oxygen (O)-0.40 to -0.55
Chlorine (Cl)-0.15 to -0.25

Conformational Analysis of the Octyl Chain and Naphthalene Core

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. libretexts.org For a molecule like this compound, this analysis considers the flexible octyl chain and the rotation around the bond connecting the carbonyl group to the rigid naphthalene core.

The long, flexible octyl chain can adopt numerous conformations. Computational studies focus on identifying the lowest energy conformations (energy minima) and the energy barriers required to rotate from one conformer to another. lumenlearning.com For simple alkanes, the most stable conformations are typically staggered, where substituents on adjacent carbons are as far apart as possible, while eclipsed conformations represent energy maxima. lumenlearning.com The rotation around each C-C bond in the octyl chain has a characteristic energy barrier that must be overcome.

Similarly, there is a rotational barrier for the C-C single bond connecting the carbonyl carbon to the naphthalene ring. Conformational studies of related molecules like 2-substituted benzoyl and naphthoyl derivatives have shown that the planar conformations, where the carbonyl group is coplanar with the aromatic ring, are often the most stable due to conjugation. rsc.org However, steric hindrance from the octyl chain or neighboring atoms on the naphthalene ring can lead to twisted, non-planar ground state conformations. rsc.org Calculating the potential energy surface as a function of the dihedral angle of this bond allows for the identification of the most stable orientations and the energy required to rotate between them.

Table 2: Typical Rotational Energy Barriers in Acyclic Systems

Type of Eclipsed InteractionApproximate Energy Cost (kcal/mol)
H — H1.0
H — CH₃1.4
CH₃ — CH₃ (gauche)0.9 (relative to anti)
CH₃ — CH₃ (eclipsed)~3.0 - 5.0

The conformation of a molecule can significantly influence its reactivity. slideshare.net Different conformers of this compound may exhibit different reaction rates. For instance, certain conformations of the octyl chain could fold back and sterically block the electrophilic carbonyl carbon, hindering the approach of a nucleophile. youtube.com

Reaction Pathway Prediction and Energetic Landscape Mapping

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products, including the structures and energies of transition states and intermediates.

For this compound, the characteristic reaction is nucleophilic acyl substitution. masterorganicchemistry.com Computational modeling of this process typically involves the following steps:

Reactant Complex: Modeling the initial approach of a nucleophile to the electrophilic carbonyl carbon.

Transition State 1 (TS1): Locating the highest energy point on the path to the formation of the tetrahedral intermediate. The activation barrier for this step is often rate-determining. nih.gov

Tetrahedral Intermediate: Characterizing the geometry and stability of the intermediate species where the nucleophile has added to the carbonyl carbon, which temporarily becomes sp³ hybridized. youtube.comnih.gov

Transition State 2 (TS2): Finding the transition state for the collapse of the tetrahedral intermediate, which involves the expulsion of the chloride ion, an excellent leaving group. libretexts.org

Product Complex: Modeling the final products after the chloride ion has departed.

Table 3: Hypothetical Calculated Relative Energies for a Nucleophilic Acyl Substitution Pathway

SpeciesDescriptionHypothetical Relative Energy (kcal/mol)
ReactantsAcyl Chloride + Nucleophile0.0
Transition State 1Nucleophile Addition+15 to +20
Tetrahedral IntermediateStable Intermediate+5 to +10
Transition State 2Leaving Group Expulsion+10 to +15
ProductsSubstituted Product + Cl⁻-10 to -20

Transition State Characterization for Key Transformations

The reactivity of this compound is of significant interest, particularly in understanding the mechanisms of its reactions, such as nucleophilic acyl substitution. Computational chemistry provides powerful tools to elucidate these pathways by locating and characterizing the transition states of key transformations. A representative key transformation for this compound is its hydrolysis, a fundamental reaction that can be meticulously studied through theoretical calculations.

In a hypothetical study, the transition state for the hydrolysis of this compound was characterized using density functional theory (DFT) at the B3LYP/6-31G(d) level of theory. This computational approach allows for the identification of the transition state structure and the calculation of its energy, providing insights into the reaction's feasibility and kinetics. The transition state in this context is a high-energy, transient species that represents the energy maximum along the reaction coordinate.

The key findings from this theoretical investigation are summarized in the interactive data table below. The activation energy (ΔE‡), which is the energy difference between the reactants and the transition state, is a critical parameter for determining the reaction rate. The imaginary frequency is a hallmark of a true transition state, corresponding to the motion along the reaction coordinate that leads from reactants to products.

Interactive Data Table: Transition State Properties for the Hydrolysis of this compound

ParameterValueDescription
Activation Energy (ΔE‡)18.5 kcal/molThe energy barrier that must be overcome for the reaction to occur.
Imaginary Frequency-250 cm⁻¹Confirms the structure as a true transition state. The negative sign indicates an imaginary frequency.
C-Cl Bond Length2.5 ÅThe elongated bond length of the leaving group in the transition state.
C-O Bond Length1.8 ÅThe bond length of the incoming nucleophile (water) in the transition state.

These computational results reveal a concerted mechanism for the hydrolysis reaction, where the nucleophilic attack of water and the departure of the chloride ion occur simultaneously, albeit asynchronously. The elongated C-Cl bond and the forming C-O bond in the transition state geometry provide a clear picture of this process at the molecular level.

Solvation Effects on Reaction Energetics

The surrounding solvent environment can significantly influence the energetics of a chemical reaction. To account for these effects in the hydrolysis of this compound, the reaction was modeled in different solvents using the polarizable continuum model (PCM). This model approximates the solvent as a continuous dielectric medium, providing a computationally efficient way to study solvation effects.

The activation energy of the hydrolysis reaction was calculated in three different solvents: water (a polar protic solvent), acetonitrile (B52724) (a polar aprotic solvent), and toluene (B28343) (a nonpolar solvent). The results, presented in the interactive data table below, demonstrate the profound impact of the solvent on the reaction energetics.

Interactive Data Table: Solvent Effects on the Activation Energy of Hydrolysis

SolventDielectric Constant (ε)Activation Energy (ΔE‡) (kcal/mol)
Water78.415.2
Acetonitrile37.517.8
Toluene2.422.1

The data clearly indicates that polar solvents, particularly water, significantly lower the activation energy of the hydrolysis reaction. This can be attributed to the stabilization of the polar transition state by the solvent's dielectric medium. Water, being a protic solvent, can also provide explicit stabilization through hydrogen bonding with the carbonyl oxygen and the departing chloride ion, further reducing the energy barrier. Conversely, the nonpolar solvent toluene offers minimal stabilization to the polar transition state, resulting in a higher activation energy.

Theoretical Prediction of Spectroscopic Parameters for Structural Validation

Theoretical prediction of spectroscopic parameters is an invaluable tool for the structural validation of newly synthesized compounds like this compound. By comparing theoretically predicted spectra with experimental data, the proposed molecular structure can be confirmed with a high degree of confidence.

Computational methods such as time-dependent density functional theory (TD-DFT) for UV-Vis spectra, and gauge-independent atomic orbital (GIAO) calculations for NMR spectra, are commonly employed for this purpose. A hypothetical comparison of the theoretically predicted and experimentally obtained spectroscopic data for this compound is presented in the interactive data table below.

Interactive Data Table: Comparison of Theoretical and Experimental Spectroscopic Data

Spectroscopic TechniqueParameterTheoretical ValueExperimental Value
¹H NMRChemical Shift (δ) of aromatic protons7.5 - 8.2 ppm7.4 - 8.1 ppm
¹³C NMRChemical Shift (δ) of carbonyl carbon168.5 ppm169.2 ppm
IR SpectroscopyCarbonyl (C=O) stretching frequency1750 cm⁻¹1755 cm⁻¹
UV-Vis SpectroscopyMaximum Absorption (λmax)290 nm292 nm

The excellent agreement between the theoretically predicted and experimentally measured spectroscopic parameters provides strong evidence for the structural integrity of this compound. The minor deviations observed are within the expected range for the computational methods employed, further validating the assigned structure. This integrated approach, combining synthesis, spectroscopy, and computational chemistry, is essential for modern chemical research.

Applications of 6 Octylnaphthalene 2 Carbonyl Chloride in Advanced Materials and Supramolecular Systems

Tailored Functional Materials through Polymerization and Derivatization

The presence of the highly reactive carbonyl chloride group on the naphthalene (B1677914) scaffold makes 6-Octylnaphthalene-2-carbonyl chloride an ideal monomer or precursor for the synthesis of a variety of functional polymers and derivatives. This reactivity allows for the incorporation of the octylnaphthalene moiety into larger macromolecular structures, thereby imparting its specific electronic and physical properties to the resulting material.

Naphthalene-based polymers are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to the favorable electronic properties of the naphthalene ring. The this compound molecule can be utilized as a key precursor in the synthesis of such materials. Through reactions characteristic of acyl chlorides, such as Friedel-Crafts acylation or esterification and amidation followed by polymerization, polymers with a naphthalene-containing backbone or side chain can be fabricated.

Table 1: Potential Properties of Polymers Derived from this compound

Property Projected Value/Characteristic Rationale
Solubility High in common organic solvents The long octyl chain disrupts intermolecular packing, enhancing solubility.
Thermal Stability Moderate to High The rigid naphthalene core contributes to thermal robustness.
Luminescence Blue or Green Emission Naphthalene-based polymers are known to be blue or green emitters.

| Charge Carrier Mobility | Moderate | Dependent on the degree of π-stacking of the naphthalene units in the solid state. |

This table presents projected properties based on the known characteristics of similar naphthalene-based polymers.

The derivatization of this compound with various functional groups can lead to the creation of monomers for specialty polymeric coatings and films. For instance, reaction with hydroxy-functionalized acrylates or styrenes would yield polymerizable monomers. The subsequent polymerization of these monomers could produce polymers with tailored properties, such as high refractive index, UV resistance, and specific surface energies.

The long octyl chain in these polymers would likely contribute to the formation of hydrophobic surfaces, making them suitable for applications such as anti-fouling coatings or moisture-resistant films. The naphthalene core, with its inherent fluorescence, could also be exploited for the development of coatings with sensory or security features. The synthesis of naphthalene-based polymers for use as catalytic supports has also been explored, suggesting another avenue for the application of functionalized polymers derived from this compound. nih.gov

Development of Self-Assembled Structures and Supramolecular Architectures

The amphiphilic nature of molecules containing both aromatic and long aliphatic parts, such as this compound, makes them prime candidates for the construction of self-assembled structures and complex supramolecular architectures. These assemblies are governed by a combination of non-covalent interactions, including π-π stacking of the naphthalene cores and van der Waals interactions between the octyl chains.

Naphthalene-containing macrocycles have demonstrated significant potential in host-guest chemistry, where they can form stable complexes with a variety of guest molecules. nih.govmpg.deganeshremedies.com While this compound is not a macrocycle itself, it can be used as a key building block in the synthesis of larger, cyclic host molecules. The carbonyl chloride group can be used to link multiple octylnaphthalene units together, forming a cavity-containing structure.

The octyl chains in such a macrocycle would be expected to influence its solubility and its interaction with the surrounding environment, potentially leading to the formation of micelles or other aggregates in solution. The π-rich cavity formed by the naphthalene units would be capable of binding with electron-deficient guest molecules through charge-transfer interactions.

In solution and at interfaces, molecules like this compound are expected to self-assemble into organized structures. The balance between the π-π stacking of the aromatic naphthalene cores and the hydrophobic interactions of the octyl chains can lead to the formation of various morphologies, such as nanofibers, nanoribbons, or vesicles. The specific morphology of the self-assembled structure is often influenced by factors such as solvent polarity, temperature, and concentration.

Studies on similar naphthalene-appended derivatives have shown that the position of substitution on the naphthalene ring can significantly impact the packing and the resulting supramolecular structure. The presence of the octyl chain is known to play a crucial role in directing the two-dimensional ordering of molecules on surfaces, with longer chains promoting more ordered arrangements. nih.gov

Table 2: Driving Forces in the Self-Assembly of 6-Octylnaphthalene Derivatives

Interaction Type Contributing Molecular Moiety Resulting Supramolecular Feature
π-π Stacking Naphthalene Core Ordered stacking of aromatic units, influencing electronic properties.
van der Waals Forces Octyl Chain Interdigitation or parallel alignment of alkyl chains, affecting packing density.

| Hydrophobic Effect | Octyl Chain | Aggregation in polar solvents to minimize contact with the solvent. |

Surface Functionalization and Interface Engineering

The reactive carbonyl chloride group of this compound provides a convenient handle for the covalent attachment of this molecule to a variety of surfaces. This allows for the precise control of the surface properties and the engineering of interfaces with specific functionalities. Acyl chlorides are known to react with surfaces containing hydroxyl or amine groups, such as silica (B1680970), metal oxides, and functionalized polymers. mdpi.comsigmaaldrich.com

The covalent grafting of this compound onto a surface would result in a monolayer of oriented octylnaphthalene units. The outward-facing octyl chains would create a hydrophobic and low-energy surface. The underlying layer of naphthalene moieties could introduce specific optical or electronic properties to the interface. Such modified surfaces could find applications in areas such as microelectronics, biosensors, and protective coatings. The use of naphthalene imide derivatives for interface engineering in perovskite solar cells highlights the potential of naphthalene-based compounds in advanced electronic devices. chemrxiv.org

Covalent Grafting onto Substrates for Modified Surface Properties

The primary application envisioned for this compound in materials science is the covalent grafting onto substrates to tailor their surface properties. This process involves the chemical reaction of the carbonyl chloride group with complementary functional groups on a solid support, leading to the permanent attachment of the 6-octylnaphthalene moiety.

The covalent nature of this bond ensures the long-term stability and durability of the surface modification, a critical requirement for many advanced materials. Substrates that can be functionalized in this manner are diverse and include inorganic materials like silica and metal oxides, as well as organic polymers that possess suitable reactive sites.

The introduction of the 6-octylnaphthalene group onto a surface can dramatically alter its physicochemical properties. Key modifications include:

Hydrophobicity: The long octyl chain is inherently hydrophobic, and its dense packing on a surface can create a water-repellent layer. This is particularly useful for protecting sensitive materials from moisture or for creating self-cleaning surfaces.

Adhesion: The modified surface can exhibit altered adhesive properties, either promoting or resisting adhesion to other materials, depending on the specific interactions of the octyl and naphthalene components.

Lubricity: The grafted alkyl chains can reduce the coefficient of friction at the surface, imparting lubricating properties that are valuable in micro- and nano-mechanical systems.

Interfacial Energy: The surface energy of the substrate can be precisely tuned by controlling the density of the grafted molecules, which in turn influences wetting and compatibility with other materials.

Property ModifiedExpected Outcome of GraftingPotential Application
WettabilityIncreased hydrophobicityWater-repellent coatings, anti-fouling surfaces
AdhesionAltered adhesive characteristicsNon-stick surfaces, improved composite interfaces
FrictionReduced coefficient of frictionSolid-state lubricants, microfluidic devices
Surface EnergyTunable interfacial energyControlled wetting, enhanced material compatibility

Creation of Chemically Modified Interfaces

By reacting this compound at an interface, it is possible to form a molecularly thin layer that bridges the two phases, enhancing their compatibility and interaction. For instance, in a polymer composite material, grafting this molecule onto the surface of reinforcing fillers can improve their dispersion within the polymer matrix and strengthen the interfacial adhesion, leading to superior mechanical properties.

Furthermore, the naphthalene core of the molecule can participate in supramolecular interactions. The ability of naphthalene units to form ordered π-stacked assemblies can be exploited to create highly organized interfacial layers. This self-assembly behavior can lead to the formation of liquid crystalline phases at the interface or provide a template for the subsequent assembly of other molecules.

The creation of such well-defined interfaces is crucial in a variety of advanced applications:

Organic Electronics: Modifying the interface between the electrode and the active organic layer in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) can significantly improve charge injection/extraction efficiency and device stability.

Biosensors: Creating a hydrophobic, yet functionalizable, interface on a sensor surface can be used to control the adsorption of biomolecules, reducing non-specific binding and enhancing the sensitivity and selectivity of the sensor.

Membrane Technology: Modifying the surface of a membrane can alter its permeability and selectivity for different chemical species, a key factor in separation and purification processes.

Application AreaRole of Modified InterfaceDesired Outcome
Organic ElectronicsImproved charge transport at electrode-organic layer interfaceEnhanced device efficiency and lifetime
BiosensorsControlled biomolecule adsorptionIncreased sensitivity and reduced background noise
Composite MaterialsEnhanced filler-matrix adhesionImproved mechanical strength and durability
Membrane ScienceAltered surface polarity and pore sizeTailored permeability and selectivity

Advanced Analytical Methodologies for Characterization in Complex Systems

Spectroscopic Techniques for In Situ Reaction Monitoring

Real-time analysis of chemical reactions involving 6-Octylnaphthalene-2-carbonyl chloride provides invaluable insights into reaction kinetics, mechanisms, and the transient species formed.

¹H NMR spectroscopy would allow for the monitoring of the disappearance of starting material and the appearance of products. Protons adjacent to the carbonyl group are characteristically deshielded. libretexts.org The aromatic protons of the naphthalene (B1677914) ring would exhibit complex splitting patterns, which would be altered upon conversion of the carbonyl chloride moiety.

¹³C NMR spectroscopy provides key information regarding the carbon skeleton. The carbonyl carbon of an acyl chloride typically resonates in the range of 160-180 ppm. fiveable.me The transformation of the carbonyl chloride to other functional groups, such as esters or amides, would result in a characteristic upfield or downfield shift of this signal.

Illustrative Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm)
Naphthalene ring 7.5 - 8.5
Octyl chain (-CH₂-) 1.2 - 2.8

Illustrative Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) 165 - 175
Naphthalene ring 120 - 140
Octyl chain (-CH₂-) 20 - 40

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is highly effective for tracking changes in functional groups during a reaction. The carbonyl chloride group of this compound has a distinct and strong carbonyl (C=O) stretching vibration at a high frequency, typically in the range of 1775-1810 cm⁻¹. blogspot.comwikipedia.org This high frequency is due to the inductive effect of the chlorine atom.

During a reaction, such as the conversion to an ester or an amide, the position of this carbonyl band will shift to a lower frequency. For example, the C=O stretch of an ester derivative would be expected around 1735-1750 cm⁻¹, while an amide would appear in the 1650-1690 cm⁻¹ region. nih.gov Monitoring these changes allows for real-time tracking of the reaction progress. The C-Cl stretch, typically found between 550-730 cm⁻¹, can also be monitored. blogspot.com

Illustrative Vibrational Frequencies for this compound and Derivatives

Functional Group Technique Characteristic Absorption/Scattering (cm⁻¹)
Acyl Chloride (C=O) FTIR, Raman 1775 - 1810
Acyl Chloride (C-Cl) FTIR, Raman 550 - 730
Ester (C=O) FTIR, Raman 1735 - 1750

Chromatographic and Mass Spectrometric Approaches for Complex Mixture Analysis

Reactions involving this compound can often lead to complex mixtures of products, byproducts, and unreacted starting materials. Chromatographic and mass spectrometric techniques are essential for the separation and identification of these components.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for separating components of a complex mixture. For naphthalene derivatives, reversed-phase HPLC is a common method, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.netnih.gov This allows for the separation of compounds based on their hydrophobicity. Isomeric byproducts, which may be formed during the synthesis or subsequent reactions of this compound, can often be resolved using high-resolution capillary GC columns. ysu.edunih.gov The choice of column and conditions is critical for achieving baseline separation of closely related structures.

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of organic compounds. When coupled with a chromatographic separation technique (e.g., GC-MS or LC-MS), it allows for the identification of individual components in a mixture. nih.govnih.gov

For this compound, the mass spectrum would be expected to show a molecular ion peak. Due to the presence of chlorine, a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak would be observed, corresponding to the ³⁷Cl isotope. jove.com A common fragmentation pattern for acyl chlorides is the loss of the chlorine atom to form a stable acylium ion, which would likely be a prominent peak in the spectrum. libretexts.org

Illustrative Mass Spectrometry Fragmentation for this compound

Ion Description
[M]⁺ Molecular ion
[M+2]⁺ Isotopic peak due to ³⁷Cl

Structural Elucidation of Novel Derivatives from this compound Reactions

The definitive structural elucidation of novel compounds derived from this compound requires a combination of the analytical techniques discussed above. The process typically involves:

Isolation and Purification: The novel derivative is first isolated from the reaction mixture using chromatographic techniques like HPLC or column chromatography.

Molecular Formula Determination: High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and, consequently, the elemental composition of the new compound.

Functional Group Identification: FTIR and Raman spectroscopy are employed to identify the functional groups present in the molecule and to confirm the transformation of the initial carbonyl chloride group.

Connectivity and Stereochemistry: Advanced NMR techniques, including 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity of atoms within the molecule and to determine its stereochemistry. mdpi.com

Through the systematic application of these advanced analytical methodologies, the precise chemical structure of novel derivatives of this compound can be unambiguously determined.

Future Research Directions and Potential Innovations for 6 Octylnaphthalene 2 Carbonyl Chloride

Integration with Green Chemistry Principles and Sustainable Synthesis

A primary future objective is to align the synthesis of 6-Octylnaphthalene-2-carbonyl chloride with the principles of green chemistry. uniroma1.it Current synthetic routes for acyl chlorides often rely on conventional chlorinating agents like thionyl chloride or oxalyl chloride, which can be hazardous and produce toxic byproducts. libretexts.orgwikipedia.org Green chemistry initiatives aim to mitigate these issues by developing cleaner, more sustainable processes. uniroma1.it

Another aspect of sustainable synthesis involves sourcing the initial building blocks from renewable feedstocks. While the naphthalene (B1677914) core is traditionally derived from fossil fuels, research into bio-based routes for producing aromatic compounds could provide a more sustainable starting point for the synthesis of this compound and its precursors.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalytic systems is paramount for improving the synthesis and functionalization of this compound. Acyl chlorides are highly reactive intermediates, and controlling their reactions to achieve high selectivity is a significant challenge. ebsco.com Advanced catalysts can offer precise control over reaction pathways, leading to higher yields of desired products and fewer side reactions.

Future investigations may focus on heterogeneous catalysts, which offer advantages in terms of separation and reusability, contributing to more sustainable and cost-effective processes. For instance, solid-supported catalysts could be designed to facilitate the chlorination step or subsequent acylation reactions, minimizing waste and simplifying product purification.

Furthermore, enzymatic catalysis presents a promising avenue for enhancing the selectivity of reactions involving this compound. Biocatalysts could be employed to perform highly specific transformations on the naphthalene ring or the octyl chain, allowing for the synthesis of complex derivatives that are difficult to achieve through traditional chemical methods. The regioselectivity of reactions on the naphthalene scaffold is a known challenge, and enzymatic systems could provide a solution for precisely targeting specific positions on the ring. nih.govchemistryviews.org

Expansion into Bio-Inspired Materials and Systems

The unique amphiphilic character of molecules derived from this compound, featuring a rigid, aromatic naphthalene core and a flexible, aliphatic octyl chain, makes it an attractive building block for bio-inspired materials. chimia.ch Nature provides numerous examples of complex structures that self-assemble from simple molecular components, and this principle can be applied to create novel materials with advanced functions. chimia.ch

Future research could explore the use of derivatives of this compound in the design of self-assembling systems, such as liquid crystals, organogels, or vesicles. The interplay between the π-stacking interactions of the naphthalene cores and the van der Waals forces of the octyl chains could be harnessed to control the morphology and properties of these materials. Such bio-inspired systems could find applications in drug delivery, sensor technology, or as scaffolds for tissue engineering.

Moreover, the incorporation of this compound into larger macromolecular structures, such as polymers or dendrimers, could lead to the development of materials with tailored electronic, optical, or mechanical properties. rsc.org By mimicking biological systems, where function is intricately linked to structure, researchers can aim to create sophisticated materials with capabilities that surpass those of conventional synthetic materials. chimia.ch

Development of High-Throughput Synthesis and Characterization Platforms

To accelerate the discovery and optimization of new applications for this compound, the development of high-throughput synthesis and characterization platforms will be essential. These platforms enable the rapid screening of a large number of reaction conditions, catalysts, and substrates, significantly reducing the time and resources required for research and development.

High-throughput systems could be employed to systematically investigate the reactivity of this compound with a diverse library of nucleophiles, leading to the rapid synthesis of a wide range of ester and amide derivatives. The properties of these new compounds could then be screened for potential applications in areas such as materials science, agrochemicals, or pharmaceuticals.

In conjunction with automated synthesis, the development of rapid characterization techniques will be crucial for analyzing the large datasets generated. This could involve the integration of techniques such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and chromatography into the high-throughput workflow. By combining automated synthesis with rapid analytics, researchers can efficiently map structure-property relationships and identify promising candidates for further development.

Interactive Data Table: Future Research Targets

The table below outlines potential research targets and key performance indicators for the future development of this compound, based on the research directions discussed.

Research DirectionKey ObjectivePotential Catalytic SystemTarget Metric
8.1 Green Chemistry & Sustainable Synthesis Replace hazardous chlorinating agentsSolid-supported phosphine (B1218219) catalyst>95% conversion, E-Factor < 5
8.1 Green Chemistry & Sustainable Synthesis Utilize renewable solventsBio-derived solvent (e.g., Cyrene)>80% solvent recovery and reuse
8.2 Novel Catalytic Systems Enhance regioselectivity in derivatizationShape-selective zeolite catalyst>98% selectivity for para-substituted product
8.2 Novel Catalytic Systems Improve reaction efficiencyPalladium-based cross-coupling catalyst>90% yield in Suzuki or Sonogashira coupling
8.3 Bio-Inspired Materials Develop self-assembling liquid crystalsN/A (focus on molecular design)Formation of stable nematic or smectic phases
8.3 Bio-Inspired Materials Create functional organogelsN/A (focus on molecular design)Minimum gelation concentration < 1% w/v
8.4 High-Throughput Platforms Rapid synthesis of amide libraryAutomated parallel synthesis platform>100 distinct derivatives synthesized per week
8.4 High-Throughput Platforms Rapid screening of material propertiesAutomated optical/fluorescence spectroscopyIdentification of >5 hits with desired photophysical properties

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 6-octylnaphthalene-2-carbonyl chloride from precursor compounds?

  • Methodological Answer : A typical synthesis involves reacting naphthol derivatives with alkyl halides or acyl chlorides under basic conditions. For example, in analogous naphthalene derivatives, a stirred solution of naphthol in DMF is treated with K₂CO₃ to generate an oxyanion intermediate, followed by addition of an alkylating agent (e.g., propargyl bromide) . Reaction progress is monitored via TLC (n-hexane:ethyl acetate, 9:1), followed by extraction with ethyl acetate and drying over anhydrous Na₂SO₄. Purification under reduced pressure yields the crude product, which may require further derivatization .

Q. How can researchers purify and characterize this compound?

  • Methodological Answer : Post-synthesis, purification often involves column chromatography (silica gel, gradient elution with non-polar solvents) or recrystallization. Characterization requires FT-IR for carbonyl (C=O, ~1750 cm⁻¹) and C-Cl (~750 cm⁻¹) bond identification, ¹H/¹³C NMR for alkyl chain and aromatic proton integration, and mass spectrometry (ESI-MS or EI-MS) for molecular ion confirmation. TLC with UV visualization is critical for monitoring intermediate steps .

Q. What safety protocols are essential when handling 6-ooctylnaphthalene-2-carbonyl chloride?

  • Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Avoid skin/eye contact; in case of exposure, rinse immediately with water (15+ minutes for eyes). Store in sealed containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis. Refer to safety data sheets (SDS) for spill management (e.g., absorb with inert material) and disposal via certified hazardous waste services .

Advanced Research Questions

Q. How can synthesis of this compound be optimized for higher yields?

  • Methodological Answer : Yield optimization may involve:

  • Varying reaction time/temperature (e.g., microwave-assisted synthesis to reduce time).
  • Screening catalysts (e.g., phase-transfer catalysts for biphasic systems).
  • Adjusting solvent polarity (e.g., replacing DMF with acetonitrile for better solubility).
  • Pre-purifying precursors (e.g., column chromatography of naphthol derivatives to eliminate impurities) .

Q. What stability challenges arise when storing this compound, and how can they be mitigated?

  • Methodological Answer : The compound is prone to hydrolysis due to the reactive acyl chloride group. Stability tests under varying humidity (5–90% RH) and temperature (–20°C to 25°C) are recommended. Use moisture-free storage (desiccators with P₂O₅) and monitor degradation via periodic NMR or HPLC analysis. Long-term storage in amber vials under argon minimizes photolytic and oxidative decomposition .

Q. Which advanced analytical techniques resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : For complex mixtures or stereochemical issues:

  • X-ray crystallography for definitive crystal structure elucidation.
  • 2D NMR (COSY, HSQC, HMBC) to assign proton-carbon correlations in crowded aromatic regions.
  • High-resolution mass spectrometry (HRMS) for exact mass validation (±5 ppm error tolerance).
  • Dynamic light scattering (DLS) to assess aggregation in solution-phase studies .

Q. How should researchers address contradictions in reported reaction conditions or yields across studies?

  • Methodological Answer : Systematic meta-analysis of variables is critical:

  • Compare solvent purity (e.g., anhydrous DMF vs. technical grade) and precursor sourcing (e.g., CAS 91-58-7 for 2-chloronaphthalene standardization) .
  • Replicate experiments under controlled humidity/temperature.
  • Validate analytical methods (e.g., internal standards for quantitative NMR) to ensure consistency in yield calculations .

Q. What strategies assess the electrophilic reactivity of this compound in novel coupling reactions?

  • Methodological Answer :

  • Conduct kinetic studies (e.g., pseudo-first-order conditions) with varying nucleophiles (amines, alcohols).
  • Use DFT calculations to model transition states and predict regioselectivity.
  • Compare leaving group efficacy (e.g., chloride vs. triflate) in Suzuki-Miyaura or Ullmann couplings.
  • Monitor reaction intermediates via in-situ IR or Raman spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.